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Efficacy Comparison: Osimertinib in ex19del vs. L858R

Trial /
Regimen

Mutation
Subtype

Median Progression-Free
Survival (PFS)

Median Overall Survival (OS)

FLAURA2
[1] [2]

ex19del Not Reported Not Reached with OSI+Chemo vs.
43.0 mo with OSI mono

L858R Not Reported 38.1 mo with OSI+Chemo vs. 32.4
mo with OSI mono

NorthStar [3] ex19del 39.8 mo with OSI+LCT vs. 22.8
mo with OSI mono

Not Reported

L858R 19.1 mo with OSI+LCT vs. 11.0
mo with OSI mono

Not Reported

Abbreviations: OSI (Osimertinib), Chemo (Platinum-Pemetrexed Chemotherapy), LCT (Local

Consolidative Therapy), mo (months), mono (monotherapy).
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FLAURA2 Trial (Osimertinib + Chemotherapy): The final overall survival (OS) analysis confirmed

the benefit of adding chemotherapy to osimertinib for both mutation subtypes, though the absolute
benefit was more pronounced in the ex19del group [1] [2]. For patients with ex19del, the median OS

was not yet reached in the combination arm, indicating over half of the patients were still alive at the
data cutoff. In contrast, the L858R group saw a median OS of 38.1 months with the combination.

NorthStar Trial (Osimertinib + Local Therapy): This study evaluated adding local consolidative
therapy (LCT), such as radiotherapy or surgery, after osimertinib induction [3]. The PFS benefit was

substantial for both subgroups, but patients with ex19del derived a dramatically greater benefit (39.8
months) than those with L858R (19.1 months) when treated with the combination.

Underlying Biological Rationale: The consistent efficacy gap suggests inherent biological
differences between the two mutations. Ex19del is associated with more potent and sustained EGFR

signaling pathway activation and greater dependence on EGFR for tumor survival ("oncogenic
addiction") compared to L858R [4]. This may make ex19del-driven tumors more vulnerable to EGFR

TKI inhibition.

Experimental Protocols from Cited Studies

To facilitate critical appraisal and replication of the findings, here are the key methodologies from the trials

cited.

FLAURA2 Trial Protocol Highlights [1] [2]

Objective: To compare the efficacy of osimertinib plus platinum-pemetrexed chemotherapy versus
osimertinib monotherapy in untreated, advanced EGFR-mutant NSCLC.

Study Design: Global, randomized, open-label, phase 3 trial.
Population: Patients ≥18 years with previously untreated, pathologically confirmed, locally

advanced/metastatic non-squamous NSCLC harboring EGFR ex19del or L858R mutations. Stable
CNS metastases were allowed.

Intervention Arm: Osimertinib (80 mg daily) + pemetrexed (500 mg/m²) and either carboplatin (AUC
5) or cisplatin (75 mg/m²) every 3 weeks for 4 cycles, followed by osimertinib + pemetrexed

maintenance.
Control Arm: Osimertinib monotherapy (80 mg daily).

Primary Endpoint: Investigator-assessed PFS per RECIST 1.1.
Key Secondary Endpoint: Overall Survival (OS).

NorthStar Trial Protocol Highlights [3]
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Objective: To evaluate if adding Local Consolidative Therapy (LCT) to osimertinib improves

outcomes in metastatic EGFR-mutant NSCLC.
Study Design: Phase II randomized study.

Population: Patients with TKI-naïve EGFR ex19del or L858R mutations, or those with acquired
T790M mutation after prior TKI, who had non-progressing disease after osimertinib induction.

Intervention Arm: Continued osimertinib + LCT (radiotherapy and/or surgery).
Control Arm: Continued osimertinib monotherapy.

Primary Endpoint: Progression-Free Survival (PFS).

EGFR Signaling Pathway and Osimertinib Mechanism

The following diagram illustrates the mechanistic basis for osimertinib's efficacy and the differential biology

of the mutations.
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The data strongly supports a differentiated treatment approach based on EGFR mutation subtype. For exon

19 deletions, combination strategies with chemotherapy or local therapy appear to offer a significant

survival advantage. The choice for L858R mutations may involve a more nuanced trade-off between the

more modest efficacy gains and the increased toxicity of combination regimens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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